molecular formula C8H8BrNO2 B1277804 2-(3-Bromophenoxy)acetamide CAS No. 214210-03-4

2-(3-Bromophenoxy)acetamide

Cat. No.: B1277804
CAS No.: 214210-03-4
M. Wt: 230.06 g/mol
InChI Key: STBGWLWAHXTFMK-UHFFFAOYSA-N
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Description

Contextual Significance of the Acetamide (B32628) Moiety in Bioactive Compounds

The acetamide moiety (CH₃CONH₂) is a fundamental functional group in organic chemistry and a recurring motif in a multitude of bioactive compounds. nih.gov Its presence is critical in defining the physicochemical properties of a molecule, such as solubility and the ability to form hydrogen bonds. archivepp.com The nitrogen and oxygen atoms of the amide bond can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. These interactions are crucial for the binding of a molecule to biological targets like proteins and enzymes. archivepp.com

In medicinal chemistry, the acetamide group is found in numerous clinically prescribed drugs, contributing to their therapeutic effects in treating infections, inflammation, and convulsions. mdpi.com For instance, the nitrogen atom of the acetamide moiety in certain compounds has been shown to form hydrogen bonds with key amino acid residues like serine and tryptophan in the active site of enzymes such as Cyclooxygenase-II (COX-II). archivepp.com Furthermore, the acetamide functional group plays a role in the molecular structure of compounds being investigated for their anticancer and anti-inflammatory activities. nih.govglobalresearchonline.net

Overview of Brominated Aromatic Scaffolds in Medicinal and Synthetic Chemistry

Brominated aromatic scaffolds are key building blocks in the fields of medicinal and synthetic chemistry. researcher.life The introduction of a bromine atom onto an aromatic ring can significantly influence a molecule's pharmacological profile. Halogens, particularly bromine and iodine, are recognized for their ability to form halogen bonds, which are non-covalent interactions where the halogen acts as a Lewis acid. acs.org This interaction can enhance binding affinity to protein targets, with the backbone carbonyl oxygen of amino acids being a prominent partner in such bonds. acs.org

From a synthetic perspective, the bromine atom serves as a valuable functional handle. It is a good leaving group in nucleophilic substitution reactions and is particularly useful in modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the construction of more complex molecular architectures. nih.gov In drug design, bromine is often used to decorate scaffolds to improve target affinity and can also serve to block sites of metabolism, thereby enhancing the metabolic stability and pharmacokinetic properties of a drug candidate. acs.orgnih.gov Research has shown that brominated compounds can exhibit a range of biological activities, including acting as antibiotic adjuvants. acs.org

Scope and Research Objectives Pertaining to 2-(3-Bromophenoxy)acetamide

While specific research focused solely on this compound is not extensively documented in the provided results, the investigation of closely related analogues provides insight into the likely research objectives for this compound. For example, the study of N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide involved its synthesis, characterization, and investigation of its crystal structure and intermolecular interactions. nih.gov This suggests that a primary research objective for this compound would be its synthesis and detailed structural elucidation using techniques like NMR, mass spectrometry, and X-ray crystallography.

Furthermore, phenoxyacetamide derivatives are frequently synthesized and evaluated for a wide range of pharmacological activities. nih.gov Research on related structures has explored their potential as anticonvulsant, anti-inflammatory, analgesic, and anticancer agents. nih.govnih.govrsc.org Therefore, key research objectives for this compound would likely include:

Development of an efficient synthetic route.

Thorough spectroscopic and structural characterization.

Screening for various biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects, to establish a structure-activity relationship.

Use as a synthetic intermediate for the preparation of more complex molecules.

Historical Context of Phenoxyacetamide Synthesis and Early Investigations

The synthesis of phenoxyacetamide derivatives is rooted in fundamental organic reactions. Historically, the formation of the phenoxy ether linkage is often achieved through the Williamson ether synthesis, where a phenoxide reacts with an alkyl halide. In the context of phenoxyacetamides, this typically involves the reaction of a substituted phenol (B47542) with an alpha-haloacetamide, such as 2-chloroacetamide (B119443) or 2-bromoacetamide, or a two-step process starting with an ester like ethyl chloroacetate (B1199739) followed by amidation. nih.gov

Early investigations into phenoxyacetamide derivatives were driven by the desire to create new molecules with potential therapeutic value. Researchers systematically synthesized series of these compounds, varying the substituents on the phenoxy ring and the amide portion to explore how these changes affected their biological properties. nih.govrsc.org For instance, studies have described the synthesis of novel phenoxyacetamide analogues for evaluation as anti-inflammatory, analgesic, and anticonvulsant agents. nih.govrsc.org These foundational studies have established the phenoxyacetamide scaffold as a "privileged" structure in medicinal chemistry, leading to continued research and development of new derivatives. researchgate.net

Compound Data

Below are tables detailing the properties and classifications of the primary compound discussed and its related structures.

PropertyValue
Chemical Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Class Phenoxyacetamide, Organobromine Compound
Expected Functional Groups Ether, Amide, Aromatic Ring, Halogen

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBGWLWAHXTFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428937
Record name 2-(3-bromophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214210-03-4
Record name 2-(3-bromophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 2-(3-Bromophenoxy)acetamide

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgscitepress.orge3s-conferences.org For this compound, the analysis reveals two primary bond disconnections that lead to logical synthetic pathways.

The first key disconnection is the ether linkage (C-O bond) between the phenoxy group and the acetamide (B32628) moiety. This suggests a Williamson ether synthesis approach, where 3-bromophenol (B21344) and a suitable N-substituted 2-haloacetamide (like 2-chloroacetamide) are the precursors. edubirdie.comvaia.comlibretexts.org The second significant disconnection is the amide bond (N-C=O). This points towards an amidation reaction between a phenoxyacetic acid derivative and an amine. acs.orglibretexts.org

These disconnections form the basis for the primary synthetic routes to this compound and its analogs.

Established Synthetic Routes to this compound and Related Analogues

The synthesis of this compound and its derivatives is typically achieved through a multi-step process that involves forming the ether linkage, constructing the amide bond, and introducing the bromine atom onto the aromatic ring.

Phenoxylation Reactions: Strategies for Ether Linkage Formation

The formation of the phenoxy ether linkage is a crucial step in the synthesis. The Williamson ether synthesis is a widely employed and classic method for this transformation. edubirdie.comvaia.comlibretexts.org This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. In the context of this compound synthesis, this typically involves the reaction of 3-bromophenol with a haloacetamide, such as 2-chloroacetamide (B119443), in the presence of a base. vulcanchem.com The base deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the haloacetamide.

Alternative strategies for ether bond formation include copper-catalyzed and palladium-catalyzed coupling reactions, which can be effective for more complex substrates. organic-chemistry.org Phase transfer catalysis has also been utilized in the synthesis of related phenoxyacetamide compounds, offering advantages such as mild reaction conditions and improved yields. scientific.net

Amide Bond Formation Strategies: Coupling Reagents and Conditions

The creation of the amide bond is another fundamental transformation. A common method involves the reaction of a carboxylic acid with an amine. libretexts.org For this compound, this would entail the coupling of 2-(3-bromophenoxy)acetic acid with ammonia (B1221849) or an appropriate amine source. However, the direct reaction is often slow and requires catalysts or activating agents. libretexts.org

A more efficient approach is the acylation of an amine with a more reactive carboxylic acid derivative, such as an acyl chloride. ontosight.ai For instance, 2-(3-bromophenoxy)acetyl chloride can be reacted with an amine to form the desired amide. vulcanchem.com Various coupling reagents have been developed to facilitate amide bond formation under mild conditions. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) and uronium-based reagents. Boron-based reagents, such as tris(2,2,2-trifluoroethoxy)borane, have also been shown to be effective for direct amidation. acs.org

Introduction and Functionalization of Bromine on Aromatic Rings

The introduction of a bromine atom onto the aromatic ring can be achieved through electrophilic aromatic substitution. nbinno.com Direct bromination of a phenoxyacetamide precursor using molecular bromine (Br2) can be employed. acs.org The regioselectivity of this reaction is directed by the existing substituents on the aromatic ring.

For more controlled bromination, reagents like N-bromosuccinimide (NBS) are often used, particularly for allylic and benzylic bromination through a radical mechanism known as the Wohl-Ziegler reaction. wikipedia.org In the context of aromatic bromination, NBS can be used in the presence of a catalyst. vulcanchem.com Transition metal-catalyzed C-H bond halogenation has emerged as a powerful tool for the synthesis of aryl halides, offering an alternative to traditional methods. acs.org

Advanced Synthetic Protocols and Catalytic Approaches in Phenoxyacetamide Synthesis

Modern synthetic chemistry has introduced advanced protocols and catalytic systems to improve the efficiency and selectivity of phenoxyacetamide synthesis. Rhodium(III)-catalyzed C-H activation and functionalization of N-phenoxyacetamides have been developed for creating more complex structures. acs.org These methods allow for the direct introduction of various functional groups at the ortho position of the phenoxy ring.

Microwave-assisted synthesis has also gained traction as it can significantly reduce reaction times and improve yields in various organic transformations, including the synthesis of phenoxyacetamide derivatives. nih.gov

Derivatization and Structural Modification Strategies for Enhanced Research Utility

The structure of this compound can be readily modified to generate a library of analogs for structure-activity relationship (SAR) studies. The bromine atom serves as a useful handle for further functionalization through cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various aryl, vinyl, and alkynyl groups.

The amide nitrogen can be substituted with different alkyl or aryl groups to explore the impact on the compound's properties. mdpi.com Similarly, the phenoxy ring can be further substituted to investigate the electronic and steric effects of different functional groups. nih.govvulcanchem.com These derivatization strategies are crucial for optimizing the biological or material properties of the parent compound. mdpi.com For example, the introduction of a thiazole (B1198619) ring to a related bromophenoxyacetamide structure was shown to enhance its antimicrobial efficacy. vulcanchem.com

Below is a table summarizing various synthetic approaches for related phenoxyacetamide compounds:

Reaction TypeReagents and ConditionsProduct TypeReference
Williamson Ether Synthesis3-Bromophenol, 2-Chloroacetamide, BaseThis compound vulcanchem.com
Amidation2-(3-Bromophenoxy)acetic acid, Amine, Coupling agentSubstituted 2-(3-Bromophenoxy)acetamides acs.orglibretexts.org
Acylation2-(3-Bromophenoxy)acetyl chloride, AmineSubstituted 2-(3-Bromophenoxy)acetamides vulcanchem.comontosight.ai
Aromatic BrominationPhenoxyacetamide, Bromine or NBSBrominated Phenoxyacetamides acs.org
Rh(III)-Catalyzed C-H ActivationN-Phenoxyacetamide, Diazo compoundsOrtho-functionalized Phenoxyacetamides acs.org
Phase Transfer CatalysisPhenoxyacetamide, Chalcones2-Pyridone derivatives scientific.net

Modifications at the Acetamide Nitrogen and Alkyl Linker

One straightforward modification is the N-alkylation of the primary amide. For instance, the acetamide's nitrogen can be alkylated with reagents like cyclopropylmethyl bromide using a strong base such as sodium hydride in a solvent like dimethylformamide (DMF) to yield N-substituted derivatives like 2-(3-bromophenoxy)-N-(cyclopropylmethyl)acetamide. vulcanchem.com

The alkyl linker can also be functionalized. For example, derivatives can be prepared from a related acetohydrazide intermediate. The reaction of an acid hydrazide with 2-chloro-N-aryl-acetamides leads to the formation of a new bond at the alkyl linker, incorporating a substituted phenylacetamide moiety. acs.orgnih.gov This approach significantly extends the molecular framework. Research has also shown that attempts to synthesize N-(2-bromophenyl)-2-(1H-indol-2-yl)acetamide via a palladium-catalyzed reaction between indole (B1671886) and 2-bromo-N-(2-bromophenyl)acetamide resulted in the formation of a piperazine-2,5-dione dimer, highlighting the reactivity of the halogen on the acetamide moiety. beilstein-journals.org

Table 1: Examples of Modifications at the Acetamide Nitrogen and Alkyl Linker

Derivative Name Modification Site Reagents/Conditions Reference
2-(3-Bromophenoxy)-N-(cyclopropylmethyl)acetamide Acetamide Nitrogen Cyclopropylmethyl bromide, NaH, DMF vulcanchem.com
2-(2-(2-(4-Bromophenyl)quinoline-4-carbonyl)hydrazinyl)-N-phenylacetamide Alkyl Linker 2-(4-Bromophenyl)quinoline-4-carbohydrazide, 2-chloro-N-phenylacetamide, K2CO3, Acetone acs.org
1,4-bis(2-Bromophenyl)piperazine-2,5-dione Acetamide Moiety Indole, 2-bromo-N-(2-bromophenyl)acetamide, Pd-catalyst beilstein-journals.org

Elucidation of Substitution Patterns on the Bromophenoxy Moiety

The electronic and steric properties of the bromophenoxy ring can be fine-tuned by altering the position of the bromine atom or by introducing other substituents. While the parent compound is this compound, isomers and analogues with different substitution patterns have been synthesized and studied.

Analogues such as 2-(4-bromophenoxy)acetamide (B1267825) and 2-(2-bromophenoxy)acetamide (B7806172) are synthesized from the corresponding 4-bromophenol (B116583) and 2-bromophenol. vulcanchem.comevitachem.com The position of the bromine atom influences the molecule's reactivity and potential for further functionalization. For example, the bromine atom on the phenyl ring can participate in cross-coupling reactions. In a related example, N-(2,5-dibromophenyl) acetamide was shown to undergo Suzuki coupling reactions with various arylboronic acids in the presence of a palladium catalyst, demonstrating a method to introduce diverse aryl groups onto the phenoxy ring. researchgate.net

Furthermore, other substituents can be introduced onto the phenyl ring in addition to or in place of the bromine. For instance, 2-(2,4-dichlorophenoxy)acetic acid has been used to synthesize a series of complex acetamide derivatives. mdpi.com The presence of multiple halogen substituents can significantly impact the chemical behavior of the resulting compounds. smolecule.com

Table 2: Examples of Different Substitution Patterns on the Phenoxy Moiety

Compound Name Substitution Pattern Synthetic Precursor Reference
2-(4-Bromophenoxy)-N-(1,3-thiazol-2-yl)acetamide 4-Bromophenoxy 4-Bromophenol vulcanchem.com
2-(2-Bromophenoxy)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide 2-Bromophenoxy 2-Bromophenol evitachem.com
N-(2,5-Dibromophenyl)acetamide Derivatives 2,5-Dibromophenyl N-(2,5-Dibromophenyl)acetamide researchgate.net
N-(1-(3-(4-Bromophenyl)thioureido)-2,2,2-trichloroethyl)-2-(2,4-dichlorophenoxy)acetamide 2,4-Dichlorophenoxy 2-(2,4-Dichlorophenoxy)acetic acid mdpi.com

Incorporation of Diverse Heterocyclic and Aromatic Fragments

A significant area of synthetic exploration involves the attachment of various heterocyclic and aromatic systems to the this compound core. These modifications are typically achieved by forming an amide bond between the corresponding phenoxyacetic acid and a heterocyclic amine, or through other coupling strategies.

A common method involves coupling the phenoxyacetic acid with a heterocyclic amine using a coupling agent. For example, 2-(substituted phenoxy)acetic acids can be coupled with 2-amino-4-(4-bromophenyl)thiazole (B182969) to furnish phenoxy thiazole acetamide derivatives. nih.gov Similarly, other heterocyclic amines like aminothiazoles and pyrazines can be used to generate a variety of acetamide derivatives. vulcanchem.comresearchgate.net

In other approaches, the heterocyclic ring is constructed as part of the synthesis. For instance, derivatives containing a tetrazole ring have been synthesized through multi-step processes that involve the formation of the tetrazole moiety from sodium azide, followed by coupling to the bromophenyl acetamide structure. smolecule.com More complex heterocyclic systems, such as quinolines and pyrazoles, have been incorporated by reacting an acetohydrazide derivative with appropriate precursors. acs.orgnih.gov Benzothiazine derivatives have also been synthesized by reacting a benzothiazine core with 2-bromo-N-(2-bromophenyl) acetamide. tandfonline.comnih.gov The introduction of these heterocyclic fragments is a key strategy for creating structurally diverse molecules. nih.gov

Table 3: Examples of Incorporated Heterocyclic and Aromatic Fragments

Incorporated Heterocycle/Aromatic Method of Incorporation Resulting Compound Example Reference
Thiazole Coupling of phenoxyacetic acid with aminothiazole 2-(4-Bromophenoxy)-N-(1,3-thiazol-2-yl)acetamide vulcanchem.com
Tetrazole Multi-step synthesis and coupling Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- smolecule.com
Quinoline (B57606) Reaction of acetohydrazide with quinoline precursor 2-(2-(2-(4-Bromophenyl)quinoline-4-carbonyl)hydrazinyl)-N-phenylacetamide acs.org
Pyrazole Reaction of acetohydrazide with β-dicarbonyl compounds (2-(4-Bromophenyl)quinolin-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone acs.org
Benzothiazine Reaction of benzothiazine with halo-acetamide derivative 2-(3-Benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] vulcanchem.comsmolecule.comthiazin-2-yl)-N-(2-bromophenyl) acetamide tandfonline.comnih.gov
Pyrazine Coupling of phenylacetic acid with aminopyrazine 2-(2-Bromophenyl)-N-(pyrazin-2-yl)acetamide researchgate.net

Spectroscopic Characterization and Advanced Analytical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom.

¹H NMR spectroscopy of 2-(3-Bromophenoxy)acetamide, typically conducted in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), reveals characteristic signals for its distinct proton environments. The aromatic protons on the bromophenoxy ring appear as a multiplet in the range of δ 7.23–7.29 ppm. The two protons of the methylene (B1212753) group (OCH₂) adjacent to the oxygen atom present as a singlet at approximately δ 4.70 ppm. Additionally, a broad singlet corresponding to the amide (CONH) proton is also observed. rsc.org

Table 1: ¹H NMR Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity
Ar-H7.23-7.29Multiplet
OCH₂4.70Singlet
CONH8.24Broad Singlet

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR spectroscopy provides further insight into the carbon framework of the molecule. For a related compound, N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide (B32628), the methylene carbon (OCH₂) resonates at approximately 67.54 ppm. The carbons of the aromatic ring show signals between 112.97 and 143.05 ppm. researchgate.net The carbonyl carbon (C=O) of the amide group is also identifiable in the spectrum.

Table 2: Representative ¹³C NMR Chemical Shifts

Carbon Chemical Shift (δ, ppm)
OCH₂~67.5
Aromatic C~113-143
C=ONot specified in search results

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. americanpharmaceuticalreview.com For acetamide derivatives, characteristic peaks are observed for the N-H and C=O stretching vibrations. In the IR spectrum of a related compound, N-(3-Bromophenyl)-2-(4-formylphenoxy)acetamide, significant peaks appear around 2923 cm⁻¹ (C-H stretch), 1686 cm⁻¹ (amide C=O stretch), and in the fingerprint region, which includes various bending and stretching vibrations. rsc.org Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. americanpharmaceuticalreview.com

Table 3: Key IR Absorption Bands for a Related Acetamide Derivative

Functional Group Wavenumber (cm⁻¹) Vibrational Mode
C-H (aromatic)~3050Stretching
C-H (aliphatic)~2923Stretching
C=O (amide)~1686Stretching
C-O (ether)~1247Stretching
C-Br~600-500Stretching

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. rsc.org

ESI-MS is a soft ionization technique that is particularly useful for polar molecules like this compound. In ESI-MS analysis of related compounds, the molecular ion peak [M+H]⁺ is typically observed, confirming the molecular weight. For instance, N-(3-chlorophenyl)-2-(4-formylphenoxy)acetamide shows a molecular ion peak at m/z 290.07 (M+H)⁺. rsc.org This technique helps to confirm the successful synthesis and purity of the compound.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While ESI-MS is common for this type of compound, GC-MS can also be employed, often after derivatization to increase volatility. The mass spectrum obtained from GC-MS provides a fragmentation pattern that can be used to piece together the structure of the molecule. For example, the presence of bromine would be indicated by a characteristic isotopic pattern for fragments containing this atom. nih.gov

Chromatographic Methods for Compound Purity and Research Quantification

Chromatographic techniques are fundamental in synthetic chemistry for ensuring the purity of a compound and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common methods employed for these purposes. umich.edu

HPLC is the gold standard for assessing the purity of pharmaceutical intermediates and new chemical entities. chromatographyonline.com Developing a robust HPLC method for this compound is essential for quality control. A typical method would involve reverse-phase chromatography, which separates compounds based on polarity. vulcanchem.comvulcanchem.com

The process begins with selecting an appropriate column, commonly a C18 or C8 stationary phase, known for its versatility in separating compounds of medium polarity. pharmaknowledgeforum.com The mobile phase composition is then optimized; a common starting point is a gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. chromatographyonline.compharmaknowledgeforum.com The gradient allows for the effective separation of the main compound from both more polar and less polar impurities.

Detection is typically achieved using a UV detector set at a wavelength where the compound exhibits maximum absorbance (λmax), determined by a photodiode array (PDA) detector. For quantitative analysis, a calibration curve is generated using standards of known concentration. The goal is to achieve a sharp, symmetrical peak for the main analyte, well-resolved from any impurity peaks, ensuring the method is specific, accurate, and reproducible. Purity levels are often determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL

| Diluent | Acetonitrile/Water (50:50) |

This table is based on common HPLC methods for similar aromatic acetamide compounds. vulcanchem.compharmaknowledgeforum.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in organic synthesis to monitor the progress of reactions, screen for optimal solvent systems for column chromatography, and perform preliminary purity checks. umich.educhemscene.com

For the synthesis of this compound, TLC would be used to track the consumption of the starting materials (e.g., 3-bromophenol (B21344) and 2-chloroacetamide) and the formation of the product. The analysis is performed on a TLC plate, typically coated with silica (B1680970) gel, a polar adsorbent. vulcanchem.com A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a developing chamber containing a suitable mobile phase, often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate. vulcanchem.com

As the solvent moves up the plate by capillary action, the components of the mixture separate based on their differential partitioning between the stationary and mobile phases. Less polar compounds travel further up the plate (higher Retention Factor, Rf value), while more polar compounds remain closer to the baseline. The spots are visualized under UV light or by staining with an appropriate agent like iodine vapor. umich.eduvulcanchem.com By comparing the spots of the reaction mixture to those of the starting materials and a pure product standard, a chemist can determine if the reaction is complete. doi.orgnih.gov The presence of a single spot for the purified product suggests a high degree of purity.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Analysis of related brominated acetamide compounds reveals common structural features. iucr.orgnih.gov The acetamide group is generally found to be planar or nearly planar. The crystal packing is heavily influenced by intermolecular interactions, particularly hydrogen bonds. In the crystal lattice of acetamides, N-H···O hydrogen bonds are a recurring and dominant motif, where the amide N-H group of one molecule donates a hydrogen to the carbonyl oxygen atom of a neighboring molecule, often leading to the formation of one-dimensional chains or more complex networks. iucr.orgnih.govresearchgate.net

The presence and orientation of the bromophenoxy group also influence the crystal packing through weaker interactions such as C-H···π and π-π stacking. The bromine atom itself can participate in halogen bonding. Studies on analogous structures have elucidated how these non-covalent interactions stabilize the crystal structure. nih.govresearchgate.net

Table 2: Representative Crystallographic Data for a Related Bromophenylacetamide Derivative

Parameter Value
Crystal System Orthorhombic
Space Group Pca2₁
a (Å) 4.7836
b (Å) 18.765
c (Å) 19.379
V (ų) 1739.5
Z 8

| Key Interactions | N-H···O hydrogen bonds |

Data adapted from the crystallographic study of N-(3-Bromophenyl)acetamide and N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide to illustrate typical parameters. nih.govnih.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This technique serves to confirm the empirical formula of a newly synthesized substance. For this compound, the results of elemental analysis are compared against the theoretical values calculated from its molecular formula, C₈H₈BrNO₂. synhet.com

The analysis is performed using a CHN analyzer, which involves the combustion of a small, precisely weighed sample at high temperatures. The combustion products (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample. A close correlation between the experimentally determined percentages and the calculated theoretical values provides strong evidence for the compound's elemental composition and purity. vulcanchem.com

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Molecular Formula: C₈H₈BrNO₂ Percentage (%)
Carbon C 12.011 8 41.77
Hydrogen H 1.008 8 3.51
Bromine Br 79.904 1 34.74
Nitrogen N 14.007 1 6.09
Oxygen O 15.999 2 13.91

| Total | | | MW: 230.06 | 100.00 |

Computational Insights into this compound: A Theoretical and Modeling Perspective

While dedicated computational studies on the specific chemical compound this compound are limited in publicly accessible research, a comprehensive understanding of its potential electronic, interactive, and dynamic properties can be extrapolated from theoretical investigations of its close structural analogs. This article synthesizes findings from computational chemistry and theoretical modeling studies on related bromophenoxy acetamide derivatives to build a scientific profile for this compound.

Computational Chemistry and Theoretical Modeling Studies

In Silico Prediction of Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In the realm of computational drug discovery, the early prediction of a compound's pharmacokinetic profile is a critical step. For this compound and its derivatives, various in silico tools and methodologies are employed to forecast their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictions help in identifying potential liabilities and guiding the design of molecules with more favorable drug-like characteristics. nih.govresearchgate.netresearchgate.net

Software and web-based servers such as SwissADME and admetSAR are commonly utilized to calculate a range of physicochemical and pharmacokinetic parameters. researchgate.netnih.gov These platforms analyze the two-dimensional structure of a molecule and apply various models to predict its behavior in a biological system. For instance, studies on related phenoxyacetamide derivatives have used these tools to assess properties like gastrointestinal absorption, blood-brain barrier (BBB) permeability, and potential for metabolism by cytochrome P450 (CYP) enzymes. nih.govnih.gov

A study on N-(3-fluorophenyl)-2-phenoxyacetamide highlights that the presence of the phenoxy group can influence lipophilicity and membrane permeability, which are key factors in ADME profiles. The computational analysis of phenoxyacetamide derivatives often includes the evaluation of Lipinski's rule of five, which provides a general guideline for oral bioavailability. researchgate.net Research on other substituted phenoxyacetamides has shown that these compounds generally exhibit good predicted oral availability and high gastrointestinal absorption. nih.gov

The following table provides a representative, though not exhaustive, set of predicted ADME properties for compounds structurally related to this compound, based on findings from various computational studies.

Table 1: Predicted ADME Properties of Phenoxyacetamide Derivatives

Parameter Predicted Value/Characteristic Significance
Gastrointestinal (GI) Absorption High Indicates good potential for oral absorption. nih.gov
Blood-Brain Barrier (BBB) Permeation Variable (often predicted as non-permeant) Suggests a lower likelihood of central nervous system side effects. scirp.org
CYP450 Inhibition Generally predicted as inhibitors of some isoforms (e.g., CYP1A2, CYP2C9) but not others. Provides insight into potential drug-drug interactions.
Aqueous Solubility Predicted to be soluble. nih.gov Important for formulation and bioavailability.
Lipinski's Rule of Five Generally no violations. researchgate.net Suggests drug-like physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.comdiva-portal.org This approach is instrumental in medicinal chemistry for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular features that govern biological response. tandfonline.com

Development of Predictive QSAR Models for Biological Activity

The development of predictive QSAR models for the biological activity of phenoxyacetamide derivatives and related structures has been a subject of interest, particularly in the context of anticonvulsant and other therapeutic activities. kg.ac.rsbioline.org.brresearchgate.net These models are constructed by first compiling a dataset of compounds with known biological activities, often expressed as IC₅₀ or ED₅₀ values. researchgate.netnih.gov The chemical structures are then parameterized using molecular descriptors.

Multiple linear regression (MLR) is a common statistical method used to build the QSAR equation, which linearly relates the descriptors to the biological activity. kg.ac.rsbioline.org.br For example, in studies of acetamido-N-benzylacetamide derivatives with anticonvulsant activity, MLR has been used to develop models with high predictive quality. kg.ac.rs Genetic algorithms (GA) can also be coupled with MLR (GA-MLR) to select the most relevant descriptors for the model. bioline.org.br

The process involves dividing the dataset into a training set, used to build the model, and a test set, used to validate its predictive power on external compounds. researchgate.net The ultimate goal is to generate a statistically robust model that can accurately forecast the biological activity of new, untested molecules based solely on their chemical structure. diva-portal.org

Molecular Descriptors and Statistical Validation in SAR Studies

The foundation of any QSAR model lies in the selection of appropriate molecular descriptors. tandfonline.com These are numerical values that encode different aspects of a molecule's structure and properties. They can be categorized based on their dimensionality:

0D Descriptors: Constitutional descriptors, such as molecular weight and atom counts (e.g., nO, nBnz). kg.ac.rs

1D Descriptors: Include functional group counts and empirical descriptors. nih.gov

2D Descriptors: Topological descriptors that describe the connectivity of atoms, such as 2D autocorrelation and GETAWAY descriptors. bioline.org.brnih.gov These have been shown to be effective in characterizing the anticonvulsant activities of related compounds. kg.ac.rs

3D Descriptors: These describe the three-dimensional properties of a molecule, such as its geometry and steric features. kg.ac.rsnih.gov

The combination of 2D and 3D descriptors has been found to produce QSAR models of high predictive quality for anticonvulsant activity. kg.ac.rs

Statistical validation is crucial to ensure the reliability and predictive ability of a QSAR model. Key statistical parameters used for validation include:

Correlation Coefficient (R or R²): Measures the goodness of fit of the model to the training set data. A higher value indicates a better fit. bioline.org.br

Standard Deviation (S or Scal): Represents the standard deviation of the residuals, indicating the model's precision. kg.ac.rs

Leave-One-Out Cross-Validation (Rloo or Q²): An internal validation technique where the model is repeatedly built, leaving out one compound at a time, and then predicting the activity of the excluded compound. High Q² values suggest good internal predictivity. kg.ac.rs

External Validation (Rval): The model's ability to predict the activity of an external test set of compounds that were not used in model development. This is considered the most rigorous test of a model's predictive power. kg.ac.rs

Kubinyi Function (FIT): Used to determine the optimal number of descriptors to include in the model to avoid overfitting. nih.gov

Robust QSAR models for compounds analogous to this compound have demonstrated the significant role of electronic and topological features in their biological activity. kg.ac.rs

Biological Activity and Mechanistic Research in Vitro and Preclinical in Vivo

Enzyme Inhibition and Activation Studies

Research into the direct effects of 2-(3-bromophenoxy)acetamide on a range of specific enzyme targets is not extensively documented in the available scientific literature. While related bromophenol and acetamide (B32628) structures have been investigated for various enzymatic interactions, data pertaining specifically to this compound is limited.

Studies explicitly detailing the inhibitory or activational effects of this compound against α-glucosidase, α-amylase, PI3Kδ, Histone Deacetylases (HDACs), Cell Division Cycle 25B (CDC25B), Protein Tyrosine Phosphatase 1B (PTP1B), or heme oxygenase-1 are not prominently featured in the reviewed literature. The therapeutic potential of targeting enzymes like α-glucosidase and α-amylase is recognized for managing postprandial hyperglycemia in diabetes frontiersin.org. Similarly, phosphatases such as CDC25B and PTP1B are considered significant targets in cancer and metabolic disease research, respectively nih.govnih.gov. Heme oxygenase-1 (HO-1) is another crucial enzyme, whose inhibition is explored as a potential antitumor strategy nih.govacs.orgnih.gov. However, direct experimental evidence linking this compound to these specific enzymes is not available in the provided sources.

Consistent with the lack of specific enzyme target identification, detailed kinetic characterizations such as IC50 values, inhibition constants (Ki), and modes of inhibition for this compound have not been reported. The determination of these parameters is fundamental to understanding the potency and mechanism of enzyme inhibitors.

Receptor Binding and Modulation Assays

While data on the parent compound is scarce, research has been conducted on derivatives of 2-(bromophenoxy)acetamide, revealing significant activity at specific G protein-coupled receptors.

A derivative of bromophenoxy acetamide, identified as compound I-17 (N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide), has been identified as a novel and potent antagonist for the P2Y14 receptor (P2Y14R) acs.orgnih.gov. The P2Y14 receptor is activated by UDP-glucose and is implicated in various human inflammatory diseases acs.orgnih.gov. Compound I-17, which features a 4-bromophenoxy group rather than the 3-bromo isomer, demonstrated a strong binding ability to P2Y14R acs.orgnih.gov. Information regarding the binding of this compound to the GABA-A receptor was not found.

Functional assays confirmed that the derivative N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide acts as a potent P2Y14R antagonist acs.orgnih.gov. Its potency was quantified with a very low IC50 value, indicating high efficacy in blocking the receptor's activity.

Cellular Pathway Modulation and Signaling Research

The antagonistic activity of the 2-(4-bromophenoxy)acetamide (B1267825) derivative at the P2Y14R translates to downstream effects on cellular signaling pathways, particularly those involved in inflammation.

In vitro and in vivo evaluations demonstrated that N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide possesses satisfactory inhibitory activity on the inflammatory response in a model of monosodium urate-induced acute gouty arthritis acs.orgnih.gov. Mechanistic studies revealed that this compound decreased the release of inflammatory factors and reduced cell pyroptosis by interfering with the NOD-like receptor family pyrin domain-containing 3 (NLRP3)/gasdermin D (GSDMD) signaling pathway acs.orgnih.gov.

Interactive Data Table: P2Y14R Antagonist Activity

Compound NameStructureTarget ReceptorActivityIC50
N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamideDerivative of 2-(bromophenoxy)acetamideP2Y14RAntagonist0.6 nM acs.orgnih.gov

Antiproliferative Activity in Various Cancer Cell Lines

While specific data on the antiproliferative activity of this compound is not extensively detailed in the available literature, studies on structurally related phenoxy acetamide and brominated derivatives have demonstrated notable cytotoxic effects against various human cancer cell lines. Research into these broader chemical classes suggests that the inclusion of halogen atoms, such as bromine, on the aromatic ring can contribute to anticancer activity. nih.govresearchgate.net

For instance, various phenylacetamide derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth. tbzmed.ac.ir Compounds with halogen substitutions have shown potent cytotoxic effects. In one study, a derivative featuring a meta-substituted chlorine atom exhibited a high cytotoxic effect against PC12 cells with an IC50 value of 0.67±0.12 µM. tbzmed.ac.ir Another study on 2-(substituted phenoxy) acetamide derivatives found that compounds with halogens on the aromatic ring were favorable for anticancer activity against lines such as MCF-7 (breast cancer). nih.gov Specifically, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide showed significant anticancer potential. nih.gov

The table below illustrates typical antiproliferative data for related acetamide derivatives, showcasing the range of activities observed in this class of compounds.

Table 1: Examples of Antiproliferative Activity of Related Acetamide Derivatives

Compound Class Cell Line IC50 (µM)
Phenylacetamide Derivative (meta-Chloro) PC12 (Pheochromocytoma) 0.67 ± 0.12
Phenylacetamide Derivative (para-Nitro) MDA-MB468 (Breast Cancer) 0.76 ± 0.09
Chalcone Acetamide Derivative (8h) MDA-MB-231 (Breast Cancer) 9.42 ± 0.45
Chalcone Acetamide Derivative (8h) HCT116 (Colon Cancer) 18.30 ± 0.43

Note: The data presented is for structurally related compounds, not this compound itself, and serves to illustrate the potential of this chemical class.

Antimicrobial Activity Against Specific Pathogens

Specific studies detailing the antimicrobial spectrum of this compound are limited. However, the broader classes of bromophenol and N-phenylacetamide derivatives are recognized for their pharmacological and biological activities, including antimicrobial effects. irejournals.com The presence of a halogen atom is often a key feature in compounds exhibiting bioactivity.

Research on other brominated compounds has shown activity against various pathogens. For example, certain bromophenol derivatives have demonstrated antibacterial capabilities against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov Similarly, various 2-amino-N-(p-Chlorophenyl) acetamide derivatives have been synthesized and shown to possess moderate to high antibacterial activity against strains like Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com In one study, a chloro-acetamide derivative was found to have a Minimum Inhibitory Concentration (MIC) of 512 µg/mL against multiple strains of Klebsiella pneumoniae. nih.gov

Table 2: Examples of Minimum Inhibitory Concentration (MIC) for Related Acetamide Derivatives

Compound Class Pathogen MIC (µg/mL)
Bromophenol Derivative Staphylococcus aureus 12
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Klebsiella pneumoniae 512
Ampicillin (Control) Staphylococcus aureus 10
Tetracycline (Control) Staphylococcus aureus 30

Note: This table contains representative data for structurally related compounds to indicate the antimicrobial potential within this chemical family, as specific data for this compound was not available.

Investigation of Anti-inflammatory Mechanisms (e.g., NOD-like receptor family pyrin domain-containing 3 (NLRP3)/gasdermin D (GSDMD) signaling pathway)

There is currently no available research in the reviewed scientific literature that investigates the effect of this compound on the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome or the gasdermin D (GSDMD) signaling pathway. While some studies on other phenoxy acetamide derivatives have explored general anti-inflammatory activities, the specific mechanistic link to the NLRP3/GSDMD pathway for this compound has not been established. nih.gov

Phenotypic Screening and Target Deconvolution Methodologies

Phenotypic screening is a drug discovery approach used to identify substances that induce a desired change, or phenotype, in cells or organisms without a preconceived hypothesis about the molecular target. sciltp.com This method is valuable for discovering first-in-class drugs, as it can uncover novel biological mechanisms. nih.gov If this compound were to be identified through such a screen, for example, by observing its ability to kill cancer cells or inhibit microbial growth, the next crucial step would be target deconvolution.

Target deconvolution is the process of identifying the specific molecular target(s) of a compound responsible for its observed biological effect. nih.gov This is essential for understanding the mechanism of action and for optimizing the compound into a mature lead. nih.gov Several techniques are employed for target deconvolution, including:

Affinity Chromatography: The compound is immobilized on a solid support to "capture" its binding partners from cell lysates.

Omics Approaches: Techniques such as proteomics, transcriptomics, and metabolomics are used to analyze global changes in cells after treatment with the compound, providing clues about the affected pathways. nih.gov

Computational Methods: In silico approaches can predict potential targets based on the chemical structure of the compound and its similarity to known ligands.

While these methodologies are standard in modern drug discovery, there are no specific reports in the searched literature detailing their application to this compound.

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Investigations in Animal Models

Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies are fundamental to drug development, providing critical information on how a substance is absorbed, distributed, metabolized, and excreted (ADME) by an organism, and the dose-response relationship. Such investigations are typically conducted in animal models, like rodents, to predict the compound's behavior in humans. umich.edunih.gov There is no specific preclinical PK or PD data available for this compound in the reviewed literature.

In Vitro Permeability and Transport Studies (e.g., Caco-2 cell monolayer)

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of orally administered drugs. nih.gov Caco-2 cells are a human colon cancer cell line that, when grown on a semipermeable membrane, differentiate into a monolayer of polarized cells that mimic the intestinal epithelium, complete with tight junctions and active transport systems. nih.govnih.gov

The key parameter measured is the apparent permeability coefficient (Papp), which quantifies the rate of flux of a compound across the cell monolayer. nih.gov A high Papp value generally correlates with good intestinal absorption in vivo. By measuring transport in both directions (apical-to-basolateral and basolateral-to-apical), the assay can also determine if a compound is a substrate for efflux transporters like P-glycoprotein. researchgate.net Despite the importance of this assay, no studies reporting the Caco-2 permeability of this compound were identified.

Absorption and Distribution Studies in Rodent Models

Absorption and distribution studies in rodent models (e.g., rats or mice) are performed to understand how a drug is taken up into the bloodstream and where it travels within the body after administration. frontiersin.org These studies involve administering the compound to the animals and subsequently measuring its concentration in plasma and various tissues (such as the liver, kidney, and brain) over time. researchgate.netnih.gov

Key parameters determined from these studies include:

Bioavailability: The fraction of an administered dose that reaches systemic circulation.

Volume of Distribution (Vd): An indicator of how extensively a drug distributes into body tissues compared to plasma. mdpi.com

Tissue Concentration: The amount of drug found in specific organs, which is crucial for assessing target engagement and potential toxicity. bioivt.com

No specific in vivo absorption or tissue distribution data for this compound in any rodent model has been reported in the reviewed scientific literature.

An Examination of the Preclinical Pharmacokinetic and Structure-Activity Profile of this compound

This article delineates the current understanding of the preclinical biological activities and mechanistic research pertaining to the chemical compound this compound. The focus remains strictly on its metabolic stability, potential metabolites, pathways of elimination, the correlation between its exposure and biological effects in preclinical models, and the structure-activity relationships that govern its biological profile.

The preclinical assessment of a compound's pharmacokinetic properties and its structure-activity relationship is fundamental to drug discovery and development. This section explores these aspects for this compound, drawing upon established principles of drug metabolism and medicinal chemistry due to the limited direct research on this specific molecule.

Key metabolic pathways likely include:

Aromatic Hydroxylation: The bromophenyl ring is a probable site for oxidation, primarily mediated by cytochrome P450 (CYP) enzymes. This can lead to the formation of various hydroxylated metabolites.

Ether Cleavage: The ether bond may be susceptible to O-dealkylation, which would result in the formation of 3-bromophenol (B21344) and a derivative of acetamide.

Amide Hydrolysis: The acetamide group can undergo hydrolysis by amidases to yield 2-(3-bromophenoxy)acetic acid and ammonia (B1221849).

Phase II Conjugation: The primary metabolites, particularly the hydroxylated and acidic derivatives, are likely to undergo further conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion.

Table 1: Postulated Metabolites of this compound

Metabolite Metabolic Reaction Enzyme System (Probable)
Hydroxylated this compoundAromatic HydroxylationCytochrome P450
3-BromophenolO-Dealkylation (Ether Cleavage)Cytochrome P450
2-(3-Bromophenoxy)acetic acidAmide HydrolysisAmidases
Glucuronide and Sulfate ConjugatesGlucuronidation, SulfationUGTs, SULTs

Direct excretion studies on this compound in animal models have not been reported. However, based on the physicochemical properties of its predicted metabolites, particularly the formation of more polar compounds like 2-(3-bromophenoxy)acetic acid and conjugated metabolites, the primary route of elimination is expected to be renal excretion. Following systemic absorption, the parent compound and its metabolites would likely be transported to the kidneys for filtration and active secretion into the urine. A minor portion may also be eliminated through the biliary-fecal route, especially for higher molecular weight conjugates.

There is a lack of publicly available preclinical studies that correlate the systemic exposure levels of this compound with specific biological effects. Establishing such a relationship is a critical step in preclinical development. This would typically involve administering the compound to animal models, measuring the plasma concentrations of the parent compound and its major metabolites over time, and correlating these pharmacokinetic parameters with pharmacodynamic endpoints (i.e., the desired biological effect or any observed toxicity). Without such studies, the therapeutic window and dose-response relationship for this compound remain unknown.

While specific SAR studies for this compound are not documented, general principles from related phenoxyacetamide analogs can be used to infer potential SAR trends. The biological activity of such compounds can be modulated by making structural modifications at three key positions: the aromatic ring, the ether linkage, and the acetamide moiety.

Aromatic Ring Substitution: The nature, position, and size of the substituent on the phenyl ring can significantly impact activity. The bromine atom at the meta-position in this compound likely influences its lipophilicity and electronic properties, which in turn can affect its binding to biological targets. Replacing the bromine with other halogens or with electron-donating or electron-withdrawing groups could alter the compound's potency and selectivity.

Acetamide Moiety Alterations: The acetamide group can participate in hydrogen bonding, which is often important for target engagement. Modifications to this group, such as N-alkylation or replacement with other functional groups like sulfonamides or reversed amides, could be explored to enhance potency, selectivity, or metabolic stability.

Table 2: Potential Structure-Activity Relationship Trends for this compound Analogs

Molecular Modification Potential Impact on Biological Profile
Substitution on the Phenyl RingAlteration of potency and selectivity through changes in electronics and sterics.
Bioisosteric Replacement of Ether OxygenChanges in molecular conformation and binding interactions.
N-Alkylation of the AcetamidePotential for increased potency or altered selectivity; may affect metabolic stability.
Replacement of the Acetamide GroupModulation of hydrogen bonding capacity and potential for improved pharmacokinetic properties.

Advanced Applications and Future Research Directions

Role of 2-(3-Bromophenoxy)acetamide as a Synthetic Intermediate in Complex Molecule Synthesis

The utility of this compound as a synthetic intermediate is rooted in the distinct reactivity of its constituent functional groups. The bromine atom on the phenyl ring is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, alkyl, or alkynyl substituents. This enables the construction of complex molecular architectures built upon the core phenoxyacetamide framework.

Furthermore, the acetamide (B32628) group can undergo various transformations. For instance, hydrolysis can yield the corresponding primary amine, 2-(3-Bromophenoxy)ethanamine, which can then be used in further derivatization. The N-H bond of the acetamide is also amenable to substitution reactions. The ether linkage, while generally stable, provides specific conformational flexibility to the molecule, influencing its interaction with biological targets or its packing in solid-state materials.

The compound serves as a crucial building block in the synthesis of more elaborate molecules for pharmaceutical and research purposes. evitachem.comevitachem.comevitachem.com Its structural relatives, such as other haloacetamides and N-substituted phenoxyacetamides, are widely employed as intermediates in the development of pharmaceuticals and agrochemicals, underscoring the synthetic value of this chemical class. lookchem.com The presence of the bromine atom, in particular, makes it a valuable precursor for creating a wide array of derivatives through reactions like nucleophilic substitution. evitachem.com

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Products
Bromophenyl Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) Bi-aryl compounds, alkynyl-substituted derivatives
Bromophenyl Nucleophilic aromatic substitution Aminated, alkoxylated, or thiolated derivatives
Acetamide Hydrolysis (acidic or basic) 2-(3-Bromophenoxy)ethanamine
Acetamide N-Alkylation / N-Arylation N-substituted this compound derivatives

Potential in Material Science, Catalysis, or Agrochemical Research

While direct applications of this compound in material science are not extensively documented, the broader family of acetamide and phenoxyacetamide compounds shows significant promise. In material science, aromatic amides are investigated for their ability to form ordered structures through hydrogen bonding, leading to applications in liquid crystals and polymers. ontosight.ai The presence of a heavy atom like bromine can influence properties such as flame retardancy and refractive index in polymeric materials. The compound could serve as a monomer or an additive in the synthesis of specialty polymers.

In the field of agrochemicals, phenoxy-type compounds have a long history, with phenoxyacetic acids being famous herbicides. Derivatives of this compound could be explored for similar applications. evitachem.com Bromo-substituted organic molecules are common intermediates in the synthesis of pesticides and other agricultural products due to their controlled reactivity and biological effects. lookchem.com

There is no widespread evidence of this compound being used in catalysis. However, it could be a precursor for synthesizing ligands for metal catalysts. The phenoxy and amide moieties can act as coordinating groups for metal ions after suitable modification.

Development of this compound as a Chemical Probe for Biological Target Validation

A chemical probe is a small molecule used to study and manipulate a biological system, often by binding to a specific protein target. This compound possesses several features that make it an attractive scaffold for developing such probes. The phenoxyacetamide core can be tailored to achieve selective binding to a target of interest.

A derivative, 2-(3-Bromophenoxy)-N-(2-methoxyethyl)acetamide, has been noted for its potential use in developing probes for biological imaging, which can provide insights into cellular processes. The bromine atom can serve multiple purposes in a chemical probe. It can act as a site for introducing a reporter group, such as a fluorophore or a biotin (B1667282) tag, through substitution reactions. Alternatively, the bromine atom can be replaced with a radioactive isotope (e.g., ⁷⁶Br or ⁷⁷Br) to create a radioligand for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, allowing for non-invasive visualization and quantification of the target protein in living systems. The ability to alkylate nucleophilic sites in biomolecules is another property of bromo-substituted compounds that can be harnessed for designing covalent probes to irreversibly label and identify protein targets.

Emerging Research Areas for Phenoxyacetamide Chemistry and Biology

The phenoxyacetamide core is a privileged structure in medicinal chemistry, and research continues to uncover new therapeutic applications. researchgate.net This scaffold is present in molecules investigated for a wide range of biological activities. Emerging research focuses on several key areas:

Oncology: Numerous phenoxyacetamide derivatives have been synthesized and evaluated for their anticancer properties, targeting various mechanisms including enzyme inhibition and disruption of cell signaling pathways. ontosight.ainih.gov

Anti-inflammatory Agents: As analogues of known anti-inflammatory drugs, phenoxyacetamides are being explored as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2). archivepp.com

Antimicrobial and Antiviral Agents: The scaffold is being used to develop new agents against bacterial, fungal, and viral pathogens, including those exhibiting drug resistance. researchgate.netontosight.ai

Neuroprotective Agents: Some derivatives have been investigated for their potential to treat neurodegenerative diseases. ontosight.ai

Antitubercular Agents: Phenoxyacetamide derivatives have shown promising activity against Mycobacterium tuberculosis, offering a potential new avenue for treating tuberculosis. researchgate.net

The ongoing exploration of this chemical space suggests that phenoxyacetamides will remain a significant area of research for discovering new therapeutic agents. researchgate.net

Methodological Innovations in the Discovery and Characterization of Acetamide Derivatives

The discovery and development of acetamide derivatives, including this compound, are continuously being advanced by methodological innovations in synthesis, characterization, and computational analysis.

Synthesis:

Green Chemistry: Modern synthetic methods focus on environmentally friendly approaches, such as using bio-based solvents or catalytic methods to reduce waste and energy consumption in amide bond formation. archivepp.com

Catalysis: The use of novel catalysts, including photomicellar catalysis, allows for the efficient synthesis of amides under mild conditions. acs.org Ultrasound-assisted synthesis is another green technique being employed. archivepp.com

Flow Chemistry: For industrial-scale production, continuous flow reactors offer improved control over reaction conditions, leading to higher yields and purity of acetamide products.

Characterization:

Advanced Spectroscopy: High-field Nuclear Magnetic Resonance (NMR) and mass spectrometry are indispensable for the unambiguous structural confirmation of novel acetamide derivatives. mdpi.comrsc.org Techniques like 2D NMR are routinely used to elucidate complex structures.

Crystallography: X-ray crystallography provides precise information on the three-dimensional structure of these molecules in the solid state, which is crucial for understanding their intermolecular interactions and for structure-based drug design. smolecule.com

Computational Methods:

In Silico Screening and Docking: Molecular docking studies are used to predict the binding modes of acetamide derivatives with their biological targets, helping to prioritize compounds for synthesis and testing. mdpi.comnih.gov

QSAR and ADMET Prediction: Quantitative Structure-Activity Relationship (QSAR) studies help in understanding the relationship between the chemical structure and biological activity. rsc.orgnih.gov In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is now a standard part of the early drug discovery process to identify candidates with favorable pharmacokinetic profiles. nih.govrsc.org

These methodological advancements are accelerating the pace of discovery and optimization of acetamide-based compounds for various applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-Bromophenoxy)acetamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of 3-bromophenol with chloroacetamide derivatives. For example, a base (e.g., K₂CO₃) facilitates the reaction in polar aprotic solvents like acetonitrile under reflux (24–48 hours). Post-reaction, purification via solvent evaporation and column chromatography is recommended. Optimization includes adjusting stoichiometric ratios (e.g., excess chloroacetamide), solvent choice (e.g., DMF for faster kinetics), and temperature control to minimize side reactions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how can data contradictions be resolved?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C-NMR : To confirm the presence of the bromophenoxy group (e.g., aromatic protons at δ 7.2–7.5 ppm) and acetamide backbone (NH₂ at δ 6.5–7.0 ppm).
  • FTIR : For identifying amide C=O stretches (~1650 cm⁻¹) and aromatic C-Br bonds (~550 cm⁻¹).
  • Single-crystal XRD : To resolve stereochemical ambiguities. Contradictions (e.g., unexpected peaks) are addressed by repeating analyses, cross-validating with LC-HRMS for molecular weight confirmation, and comparing with reference spectra .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the potential biological activity of this compound against viral enzymes?

  • Methodological Answer :

Target Selection : Use enzymes like SARS-CoV-2 main protease (PDB ID: 6LU7) from the Protein Data Bank.

Ligand Preparation : Generate a 3D structure of this compound using energy minimization (e.g., Gaussian 09).

Docking Parameters : Employ AutoDock Vina with grid boxes centered on catalytic sites. Adjust exhaustiveness for thorough sampling.

Validation : Compare binding affinities with known inhibitors and visualize interactions (e.g., hydrogen bonds with His41) using PyMOL or Discovery Studio .

Q. What strategies are recommended for resolving structural ambiguities in this compound derivatives, particularly regioisomeric by-products?

  • Methodological Answer :

  • HRMS/MS : Differentiate regioisomers via fragmentation patterns (e.g., m/z peaks corresponding to bromophenoxy vs. acetamide cleavage).
  • ¹H-NMR NOESY : Identify spatial proximity of protons to distinguish ortho/meta substitution.
  • Synthetic Controls : Use regioselective protecting groups (e.g., tert-butyl esters) during synthesis to minimize by-products .

Q. How can the electronic effects of the bromophenoxy group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The bromine atom’s electron-withdrawing nature activates the phenyl ring for electrophilic substitution at the para position. In SN2 reactions, the acetamide’s carbonyl group stabilizes transition states via resonance. Reactivity can be modulated by substituting the bromine with electron-donating groups (e.g., -OCH₃) to study rate changes .

Q. What are the challenges in scaling up the synthesis of this compound from laboratory to pilot plant scale, and how can they be mitigated?

  • Methodological Answer :

  • Solvent Volume : Replace acetonitrile with greener solvents (e.g., ethanol) to reduce costs and improve safety.
  • Purification : Implement continuous flow chromatography for higher throughput.
  • By-Product Management : Use inline FTIR monitoring to detect intermediates and optimize reaction quenching .

Data Contradiction & Analysis

Q. How should researchers address discrepancies in melting points or spectral data reported for this compound across studies?

  • Methodological Answer :

  • Purity Assessment : Re-crystallize the compound and verify via HPLC (≥95% purity).
  • Environmental Factors : Control humidity during melting point determination to prevent hydrate formation.
  • Reference Standards : Compare data with certified materials from repositories like NIST or PubChem .

Application-Oriented Questions

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity, and how can false positives be minimized?

  • Methodological Answer :

  • Cytotoxicity Assays : Use MTT assays on HEK-293 cells to rule out nonspecific toxicity.
  • Enzyme Inhibition : Pair fluorogenic substrates (e.g., FRET-based) with negative controls (e.g., heat-inactivated enzymes).
  • Dose-Response Curves : Ensure IC₅₀ values are reproducible across triplicate runs .

Synthetic Chemistry Optimization

Q. What catalytic systems improve the yield of this compound in coupling reactions?

  • Methodological Answer :

  • Phase-Transfer Catalysts : Use tetrabutylammonium bromide (TBAB) to enhance interfacial reactivity in biphasic systems.
  • Microwave Assistance : Reduce reaction time from 24 hours to 30 minutes while maintaining >80% yield .

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